molecular formula C21H23ClFN3O4S B2688350 N1-(3-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-12-8

N1-(3-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2688350
CAS RN: 898415-12-8
M. Wt: 467.94
InChI Key: QQTGVYWUGPELQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H23ClFN3O4S and its molecular weight is 467.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Development

A series of new N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease, demonstrating the potential of these compounds in medicinal chemistry. The synthesis involved multiple steps, including conversion and reaction processes to create target compounds, which were then screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease treatment (Rehman et al., 2018).

Imaging and Receptor Studies

Compounds similar to the one have been used in the synthesis of PET radiotracers, such as in the study of CB1 cannabinoid receptors in the brain. This involves nucleophilic fluorination and demonstrates the compound's utility in developing tools for neuroscientific research (Katoch-Rouse & Horti, 2003).

Antibacterial and Antifungal Properties

Another significant application is in the development of antibacterial and antifungal agents. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. Some derivatives showed moderate inhibition against various bacterial strains, highlighting the compound's role in addressing antibiotic resistance (Iqbal et al., 2017).

Unique Chemical Interactions

Research into the interactions of similar compounds with biological receptors, such as the CB1 cannabinoid receptor, provides insights into their potential therapeutic applications. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide showed high affinity for the α1-adrenoceptor, indicating potential for development as uro-selective α1-adrenergic receptor antagonists (Shim et al., 2002).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O4S/c22-15-4-3-5-17(14-15)25-21(28)20(27)24-12-11-18-6-1-2-13-26(18)31(29,30)19-9-7-16(23)8-10-19/h3-5,7-10,14,18H,1-2,6,11-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTGVYWUGPELQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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